N,N-dimethyl-2-prop-2-enoxyethanamine
Description
N,N-Dimethyl-2-prop-2-enoxyethanamine is a tertiary amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Its structure comprises an ethanamine backbone substituted with two methyl groups on the nitrogen atom and a prop-2-enoxy (allyloxy) group attached to the second carbon (Figure 1). The allyloxy group introduces a reactive double bond, making the compound distinct in applications involving polymerization or electrophilic additions.
Properties
IUPAC Name |
N,N-dimethyl-2-prop-2-enoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-7-5-8(2)3/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYONRCXBJKEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293977 | |
| Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3205-11-6 | |
| Record name | NSC93255 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl-2-prop-2-enoxyethanamine can be synthesized through the reaction of allyl alcohol with dimethylamine . The reaction involves the formation of an ethanolamine salt, which is then subjected to a condensation reaction under basic conditions to yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-prop-2-enoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
N,N-dimethyl-2-prop-2-enoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, paints, and coatings.
Biology: Acts as a ligand in various biochemical assays.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a solvent and catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-prop-2-enoxyethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the ethanamine backbone with variations in substituents, influencing their physicochemical properties and applications.
Substituent Variations and Molecular Properties
Key Observations :
- Alkoxy vs. Aryloxy Groups: The allyloxy group in the target compound enhances reactivity (e.g., participation in Diels-Alder reactions) compared to the inert methoxy group or the stable phenoxy group .
- Molecular Weight : Bulky substituents (e.g., diphenylmethoxy in ) significantly increase molecular weight, affecting solubility and diffusion rates.
Physicochemical and Reactivity Profiles
Boiling Points and Solubility
- Allyloxy Derivatives : The allyloxy group’s double bond introduces polarity, but its hydrophobic nature reduces water solubility compared to methoxy analogs.
- Phenoxy Derivatives: Phenoxy-substituted compounds (e.g., ) exhibit lower solubility in polar solvents due to aromatic stacking interactions.
- Diethyl vs. Dimethyl : Diethyl substitution () lowers boiling points relative to dimethyl analogs due to reduced hydrogen bonding capacity.
Reactivity
- Allyloxy Group : The target compound’s allyloxy moiety is susceptible to electrophilic attacks and polymerization, similar to methacrylates .
- Chlorinated Analogs: Compounds like 2-(N,N-dimethylamino)ethyl chloride hydrochloride show higher reactivity in nucleophilic substitutions due to the labile chlorine atom.
Biological Activity
N,N-Dimethyl-2-prop-2-enoxyethanamine, also known as 2-propenamine, N,N-dimethyl-, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₅H₉NO
- Molecular Weight : 99.1311 g/mol
- CAS Registry Number : 2680-03-7
- IUPAC Name : N,N-Dimethyl-2-propenamide
The structural formula indicates that this compound contains a dimethylamino group and an unsaturated carbon framework, which may contribute to its reactivity and biological interactions.
Biological Activity
This compound has been studied for various biological activities, primarily focusing on its potential applications in pharmacology and toxicology.
1. Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit various pharmacological activities, including:
2. Toxicological Profile
The toxicological profile of this compound has been assessed in various settings:
These findings suggest a need for caution when handling the compound due to its potential irritant properties and environmental impact.
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated for their biological activities:
- Anticancer Activity : A study examining structurally similar compounds demonstrated effectiveness against breast cancer cell lines, indicating a potential avenue for further research into the anticancer properties of this compound.
- Neurotoxicity Assessment : Research on related amines has highlighted neurotoxic effects at high concentrations, warranting further investigation into the neurotoxic potential of this compound.
Research Findings
Current literature indicates that while this compound shows promise in various biological assays, comprehensive studies are needed to elucidate its full pharmacological profile. The following research findings summarize key insights:
- Proton Affinity : The proton affinity of the compound has been measured at approximately 970.6 kJ/mol, which is significant for understanding its reactivity in biological systems .
- Gas Basicity : The gas basicity is noted to be around 939.6 kJ/mol, providing insights into its interactions with other molecules in physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
